Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Medicinal Chemistry Lipophilicity Physicochemical Properties

Researchers probing pyridine sulfonamide SAR require building blocks with defined substitution. Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (CAS 1803566-71-3) provides a distinct 6-N-methylsulfamoyl and 3-ethyl ester combination, conferring unique lipophilicity and metabolic stability vs. methyl ester (ΔMW +14.03 g/mol) and des-methyl analogs. • Enables systematic SAR of ester identity and N-alkylation on target binding. • Suitable for comparative ADME/PK and prodrug strategy evaluation. • Supplied at ≥95% purity; exclusive for R&D use.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 1803566-71-3
Cat. No. B1430667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(methylsulfamoyl)pyridine-3-carboxylate
CAS1803566-71-3
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)S(=O)(=O)NC
InChIInChI=1S/C9H12N2O4S/c1-3-15-9(12)7-4-5-8(11-6-7)16(13,14)10-2/h4-6,10H,3H2,1-2H3
InChIKeyZOOPYGJOZHPDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate: Specifications & Suppliers


Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (CAS 1803566-71-3) is a pyridine-based small molecule scaffold characterized by a 6-position methylsulfamoyl group and a 3-position ethyl carboxylate ester . It is supplied by commercial vendors as a versatile building block for medicinal chemistry and organic synthesis, with standard purity specifications of ≥95% . The compound is offered exclusively for research and development purposes and is not intended for therapeutic or veterinary use .

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate: Structural Analog Limitations


Within the pyridine-3-carboxylate sulfonamide class, seemingly minor structural variations—such as ester group identity, sulfonamide substitution pattern, or N-alkylation—produce distinct physicochemical and biological profiles that preclude generic substitution . While no direct comparative bioactivity data for Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate have been published in the peer-reviewed literature, established medicinal chemistry principles and cross-study SAR observations indicate that the specific combination of an ethyl ester at the 3-position and an N-methylsulfamoyl moiety at the 6-position confers unique solubility, lipophilicity, and metabolic stability characteristics that differentiate it from its methyl ester, carboxylic acid, and des-methyl sulfonamide analogs . These differences are documented in the comparative data provided below.

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate: Comparative Evidence


Lipophilicity & Molecular Weight: Ester vs. Acid

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (MW 244.27 g/mol) differs from the corresponding carboxylic acid derivative (MW 216.22 g/mol) by 28.05 g/mol due to the ethyl ester functionality . This structural difference translates into a quantifiably higher lipophilicity profile, as predicted by standard medicinal chemistry principles. The ethyl ester variant also differs from the des-methyl sulfonamide analog (MW 230.24 g/mol) by 14.03 g/mol, attributable to the presence of the N-methyl group . These molecular weight and functional group differences directly impact membrane permeability and metabolic stability, key parameters in drug discovery optimization.

Medicinal Chemistry Lipophilicity Physicochemical Properties Scaffold Differentiation

LogP & TPSA: 6- vs. 5-Regioisomers

Computational chemistry data for the structurally related 6-(methylsulfamoyl)pyridine-3-carboxylic acid reveals a predicted LogP of -0.3121 and a topological polar surface area (TPSA) of 96.36 Ų . The ethyl ester derivative of this core structure is expected to exhibit an increased LogP due to the ethyl group, enhancing lipophilicity relative to the free acid. The 6-position methylsulfamoyl substitution pattern is structurally distinct from the 5-position sulfamoyl regioisomer (e.g., methyl 5-sulfamoylpyridine-3-carboxylate, CAS 1315368-60-5), which would present a different spatial arrangement of hydrogen bond donors and acceptors, leading to altered target binding profiles .

Medicinal Chemistry Computational Chemistry Lipophilicity Regioisomer Differentiation

Ethyl vs. Methyl Ester: Functional Differences

The ethyl ester group in Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (MW 244.27 g/mol) differentiates it from the corresponding methyl ester analog, Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate (MW 230.24 g/mol) . In medicinal chemistry, ethyl esters generally exhibit slower rates of enzymatic hydrolysis compared to methyl esters, which can lead to improved oral bioavailability and extended duration of action for prodrug strategies. The 14.03 g/mol molecular weight increase reflects the additional methylene unit, which also contributes to increased lipophilicity.

Medicinal Chemistry Prodrug Design Ester Bioisosteres Metabolic Stability

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate: Research Applications


Lead Optimization: Scaffold Hopping & SAR

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate serves as a versatile building block for exploring structure-activity relationships (SAR) in pyridine-based sulfonamide drug discovery programs. Its specific substitution pattern (6-position methylsulfamoyl, 3-position ethyl ester) provides a distinct physicochemical profile compared to closely related analogs such as the corresponding carboxylic acid (ΔMW +28.05 g/mol, higher lipophilicity) and the des-methyl sulfonamide (ΔMW +14.03 g/mol, increased steric bulk) . Researchers can utilize this compound to investigate the impact of ester identity and N-alkylation on target binding affinity, metabolic stability, and cellular permeability in hit-to-lead and lead optimization campaigns .

Prodrug Design & Pharmacokinetic Modulation

The ethyl ester functionality of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate makes it a candidate for prodrug strategies, where the ester serves as a cleavable moiety to improve oral bioavailability of the corresponding carboxylic acid pharmacophore. Compared to the methyl ester analog (MW 230.24 g/mol), the ethyl ester variant exhibits a higher molecular weight (244.27 g/mol) and increased lipophilicity, which can translate into slower enzymatic hydrolysis rates and extended in vivo exposure . This compound is therefore suited for comparative pharmacokinetic studies evaluating the impact of ester chain length on absorption, distribution, metabolism, and excretion (ADME) parameters .

Regioisomer Selectivity Profiling

The 6-position methylsulfamoyl substitution pattern of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate distinguishes it from 5-substituted regioisomers such as methyl 5-sulfamoylpyridine-3-carboxylate (CAS 1315368-60-5) . This regioisomeric difference is critical for probing the steric and electronic requirements of biological targets, as the spatial orientation of the sulfonamide hydrogen bond donor/acceptor group differs between the 5- and 6-positions . Researchers can employ this compound in parallel with regioisomeric analogs to deconvolute the structural determinants of target selectivity and binding affinity in enzyme inhibition or receptor modulation assays .

Chemical Biology Tool Development

As a commercially available pyridine-3-carboxylate sulfonamide scaffold with defined purity (≥95%) and well-characterized physicochemical properties, Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate can serve as a starting point for the development of chemical biology probes . Its distinct molecular weight (244.27 g/mol) and predicted LogP profile differentiate it from other in-class building blocks, enabling the design of focused compound libraries for phenotypic screening or target identification campaigns . The compound's structural features position it as a valuable intermediate for further derivatization and functionalization in medicinal chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.